N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide
CAS No.:
Cat. No.: VC17425299
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20ClNO4 |
|---|---|
| Molecular Weight | 313.77 g/mol |
| IUPAC Name | N-tert-butyl-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide |
| Standard InChI | InChI=1S/C15H20ClNO4/c1-5-20-12-7-10(8-18)6-11(16)14(12)21-9-13(19)17-15(2,3)4/h6-8H,5,9H2,1-4H3,(H,17,19) |
| Standard InChI Key | NWPJFWHVINRFMY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC(C)(C)C |
Introduction
Overview and Chemical Identity
N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide is a synthetic organic compound with potential applications in pharmaceutical and chemical research. The compound is characterized by its tert-butyl group, a chloro-substituted phenoxy moiety, and an acetamide functional group. Its molecular formula is C15H20ClNO4, and it has a molecular weight of 313.77 g/mol .
Key Identifiers:
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IUPAC Name: N-(tert-butyl)-2-(5-chloro-2-ethoxy-4-formylphenoxy)acetamide .
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SMILES Notation:
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NC(C)(C)C.
Structural Features
The compound consists of:
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A tert-butyl group, which provides steric bulk and hydrophobicity.
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A chloro-substituted aromatic ring linked to an ethoxy and formyl group, contributing to its electron-withdrawing properties.
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An acetamide linkage, which may enhance hydrogen bonding and solubility in polar solvents.
Synthesis Pathway
Although specific synthesis details for this compound are not explicitly described in the search results, similar compounds are often synthesized through multi-step organic reactions involving:
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Acylation reactions to introduce the acetamide functionality.
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Etherification to attach the ethoxy group.
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Electrophilic aromatic substitution for chloro-group introduction.
For example, the preparation of related compounds often involves reacting chloroacetyl chloride with phenolic precursors in the presence of base, followed by tert-butylamine addition for amide formation .
Applications and Potential Uses
While no specific biological or industrial applications for this compound were directly identified, structurally similar compounds have been studied for various purposes:
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Pharmaceutical Research: Compounds with acetamide linkages are commonly investigated for antimicrobial, anticancer, or anti-inflammatory activities .
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Molecular Docking Studies: The presence of electron-withdrawing groups (chloro and formyl) makes it a candidate for receptor-ligand interaction studies .
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Synthetic Intermediates: The compound may serve as a precursor in the synthesis of more complex molecules due to its functional groups.
Related Compounds and Research Insights
The broader class of acetamides has been extensively studied for their pharmacological activities:
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Antimicrobial agents: Acetamide derivatives have shown efficacy against Gram-positive and Gram-negative bacteria .
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Anticancer potential: Similar compounds have demonstrated activity against breast adenocarcinoma cell lines (e.g., MCF7) .
Research Gaps and Future Directions
Despite its structural features, detailed studies on the biological activity, toxicity, and pharmacokinetics of N-(tert-butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide remain unexplored. Future research could focus on:
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In vitro biological assays to evaluate antimicrobial or anticancer properties.
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Computational docking studies to predict interactions with biological targets.
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Chemical modifications to optimize activity and solubility profiles.
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